2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
説明
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特性
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c17-16(18,19)9-1-3-10(4-2-9)21-12(26)8-28-15-22-13-11(14(27)23-15)7-20-24(13)5-6-25/h1-4,7,25H,5-6,8H2,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFSLDUHDTFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , often referred to by its IUPAC name, is a member of the pyrazolo[3,4-d]pyrimidine class of compounds. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant pharmacological properties.
Antitumor Activity
Recent studies have highlighted the potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold as anticancer agents. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- IC50 Values : The compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), indicating superior potency in inhibiting tumor growth .
- Mechanism of Action : Flow cytometric analysis demonstrated that this compound induces apoptosis in cancer cells. Specifically, treatment with concentrations ranging from 2.0 to 4.0 µM resulted in a notable increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% compared to only 5.1% in control groups .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often hinges on their structural components:
- Key Modifications : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect the anticancer efficacy. For example, analogs with different functional groups displayed varying IC50 values, suggesting that specific modifications can enhance or diminish biological activity .
Study 1: Antitumor Efficacy
In a comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1a | A549 (Lung) | 2.24 | Apoptosis induction |
| Compound 1d | MCF-7 (Breast) | 1.74 | Cell cycle arrest |
| Doxorubicin | A549 (Lung) | 9.20 | DNA intercalation |
This table illustrates how variations among compounds can lead to different levels of efficacy against specific cancer types .
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of this compound are still under investigation; however, preliminary findings suggest:
科学的研究の応用
Antiviral Applications
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiviral properties. The compound has been evaluated for its efficacy against various viral infections:
- Mechanism of Action : The compound likely interacts with viral enzymes, inhibiting their activity and thus preventing viral replication.
- Case Study : In vitro studies have demonstrated that similar compounds exhibit EC50 values in the low micromolar range against several viruses, suggesting potential effectiveness for our compound as well .
Anticancer Properties
Another promising application of this compound lies in cancer therapeutics:
- Targeting Kinases : The structure of the compound allows it to target specific kinases involved in tumor growth and proliferation. Research has shown that modifications at the thioether substituent can enhance potency against certain cancer cell lines.
- Case Study : A study highlighted that analogs sharing the same core scaffold exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong antitumor activity .
Pharmacological Insights
The pharmacological potential of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can be summarized as follows:
| Application Area | Mechanism | Efficacy Indicators |
|---|---|---|
| Antiviral | Inhibition of viral replication | Low micromolar EC50 values |
| Anticancer | Targeting kinase pathways | Significant IC50 values against cancer cell lines |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step pathways, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by thioetherification and acylation. Key steps include:
- Thioacetamide coupling to introduce the sulfur-containing moiety under controlled pH and temperature (60–80°C) .
- Acylation with activated esters (e.g., chloroacetamide derivatives) in polar aprotic solvents like DMF or DMSO, catalyzed by bases such as NaH or K₂CO₃ .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Critical conditions include strict anhydrous environments for acylation and real-time reaction monitoring using TLC/HPLC .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR (¹H/¹³C) : Confirm regioselectivity of the pyrazolo-pyrimidine core and substituent positions (e.g., hydroxyethyl group at N1) .
- HPLC-MS : Verify molecular weight (C₁₇H₁₆F₃N₅O₃S, MW: 439.4 g/mol) and detect impurities .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide group) .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N ratios.
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with varying substituents?
Use a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. ethanol), catalyst loading (0.5–2 eq. NaH), and temperature (50–90°C).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, higher temperatures (80°C) improve acylation efficiency but may degrade heat-sensitive intermediates .
- Case Study : Substituting the 4-(trifluoromethyl)phenyl group with electron-withdrawing groups (e.g., nitro) requires adjusted acylation times (12–24 hrs) to prevent side reactions .
Q. How should contradictions in biological activity data between structural analogs be resolved?
- Systematic SAR Analysis : Compare analogs with incremental substitutions (Table 1).
- In Silico Docking : Predict binding affinities to targets like kinase enzymes using PubChem-derived 3D structures .
- Dose-Response Validation : Repeat assays (e.g., IC₅₀ for anticancer activity) under standardized conditions (pH 7.4, 37°C) .
Table 1 : Structural analogs and biological activities
| Substituent (R) | Biological Activity | Key Reference |
|---|---|---|
| 4-Chlorophenyl | Anticancer (IC₅₀: 12 µM) | |
| 4-Methoxyphenyl | Antimicrobial (MIC: 8 µg/mL) | |
| 4-(Trifluoromethyl)phenyl | Anti-inflammatory (EC₅₀: 5 µM) |
Q. What strategies are effective for troubleshooting low yields in the thioetherification step?
- Intermediate Stability : Protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) to prevent oxidation .
- Catalyst Screening : Test alternatives to NaH (e.g., DBU or Et₃N) to reduce side reactions .
- Solvent Optimization : Switch from DMF to acetonitrile to enhance nucleophilicity of the thiolate intermediate .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Libraries : Synthesize derivatives with systematic variations (e.g., halogens, alkyl chains) at the pyrimidine C4 and acetamide N-aryl positions.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., the 4-oxo group) .
- Off-Target Screening : Profile selectivity against related enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .
Q. What computational approaches are recommended for predicting metabolic stability?
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism and plasma protein binding .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation of the trifluoromethyl group) using Schrödinger’s MetaSite .
Q. How can mechanistic studies elucidate the compound’s anti-inflammatory mode of action?
- Enzyme Inhibition Assays : Test inhibition of COX-2 or NF-κB pathway proteins (IC₅₀ determination) .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with TNF-α) over 100 ns trajectories to identify stable binding conformations .
- Gene Expression Profiling : Use qPCR to measure downstream cytokine (IL-6, IL-1β) suppression in macrophage models .
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